(3S)-3-Benzyl-2-piperazinone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and a carbonyl group. The hydrochloride salt form is often used to enhance solubility and stability in various applications.
The compound can be synthesized through various chemical processes, which have been documented in several patents and scientific articles. Notably, it is mentioned in patent CN105622444A, which outlines a method for preparing related piperidine derivatives, highlighting the importance of synthetic routes in producing high-purity compounds at lower costs .
(3S)-3-Benzyl-2-piperazinone hydrochloride is classified as an organic compound within the broader category of heterocyclic compounds. It specifically falls under the subgroup of piperazine derivatives, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of (3S)-3-benzyl-2-piperazinone hydrochloride generally involves several key steps:
The methods described in patent CN105622444A emphasize a streamlined approach that reduces the number of steps while maintaining high purity and yield .
The synthesis process can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst use. For example, using acetonitrile as a solvent can facilitate better solubility and reaction rates.
The molecular formula for (3S)-3-benzyl-2-piperazinone hydrochloride is . The structure consists of:
(3S)-3-benzyl-2-piperazinone hydrochloride can participate in various chemical reactions typical for piperazine derivatives:
The reactivity of (3S)-3-benzyl-2-piperazinone hydrochloride is influenced by its functional groups, allowing it to be utilized in synthesizing more complex molecules.
The mechanism of action for (3S)-3-benzyl-2-piperazinone hydrochloride primarily relates to its potential pharmacological effects. Piperazine derivatives often exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors.
Research has shown that modifications to the piperazine structure can enhance binding affinity and selectivity for specific receptors, making these compounds valuable for therapeutic applications.
(3S)-3-benzyl-2-piperazinone hydrochloride has several scientific uses:
Catalytic asymmetric synthesis has emerged as the predominant strategy for accessing enantiomerically pure (3S)-3-benzyl-2-piperazinone hydrochloride. Jørgensen's α-chlorination protocol enables the production of chiral building blocks critical for piperazinone construction. In this approach, homochiral-pyrrolidine catalyzes the α-chlorination of aliphatic aldehydes, followed by reduction to 2-chloro alcohols, triflate formation, and nucleophilic displacement with ethylenediamine derivatives. Subsequent intramolecular SN₂ cyclization delivers the piperazine scaffold with excellent enantioselectivity (>90% ee) [1].
Alternative Pd-catalyzed asymmetric allylation strategies employ tris(4,4′-methoxydibenzylideneacetone)-dipalladium(0) with (S)-(CF₃)₃-t-BuPHOX ligand, achieving tertiary piperazin-2-ones with 96% ee. Subsequent deprotection and reduction affords the target compound, demonstrating compatibility with medicinally relevant analogues [1]. The chiral pool approach leverages natural amino acids like L-phenylalanine as inexpensive starting materials. Stereoselective alkylation of Schiff bases derived from these precursors establishes the (S)-configuration at C3, followed by ring-closing steps. This method provides cost advantages but requires careful optimization to maintain chiral integrity during benzyl group introduction [5].
Table: Comparative Analysis of Asymmetric Synthetic Approaches
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Complexity |
---|---|---|---|---|
Jørgensen α-chlorination | Homochiral pyrrolidine | >90 | 70-85 | Moderate |
Pd-catalyzed allylation | (S)-(CF₃)₃-t-BuPHOX/Pd complex | 96 | 77 | High |
Chiral pool (L-Phe) | Schiff base alkylation | >99 | 65-75 | Low |
Solvent-free microwave-assisted synthesis significantly enhances the efficiency of piperazinone formation. This approach reduces reaction times from hours to minutes (5-15 minutes) while improving yields by 20-35% compared to conventional heating. The absence of solvents eliminates purification challenges associated with high-boiling-point organic solvents and reduces hazardous waste generation [2]. Heterogeneous catalysis using silica-supported Lewis acids enables recyclable systems achieving >90% conversion in ring-closing steps. Catalysts can be reused for ≥5 cycles without significant activity loss, addressing catalyst regeneration challenges in traditional methodologies [2].
Mechanochemical methods (ball milling) facilitate the reaction between benzyl glycinate derivatives and carbonyl components without solvents. This technique offers exceptional atom economy and reduces energy consumption by 80% compared to solution-phase synthesis. The process generates the hydrochloride salt directly through in-situ acid complexation, streamlining purification [2]. These green approaches align with circular economy principles by minimizing solvent consumption, enabling catalyst recovery, and reducing E-factors to <5, significantly lower than traditional routes (E-factor 15-30) [2].
Table: Green Synthesis Performance Metrics
Parameter | Solvent-Free MW | Heterogeneous Catalysis | Mechanochemistry |
---|---|---|---|
Reaction Time | 5-15 min | 30-60 min | 45-90 min |
Yield Improvement | 20-35% | 15-25% | 10-20% |
Catalyst Recyclability | N/A | >5 cycles | N/A |
E-factor Reduction | 60-70% | 50-60% | 70-80% |
BAL linker-based strategies enable efficient solid-phase assembly of (3S)-3-benzyl-2-piperazinone derivatives. The sequence begins with resin-bound aldehyde precursors that undergo reductive amination with amines, followed by traceless cleavage to yield diverse piperazinones. This approach facilitates high-throughput generation of compound libraries through three-point diversification: α-carbon (R₁), amino functionality (R₂), and carboxyl equivalents (R₃) [5] [7]. The lantern-based technology incorporates silyl-protected imine derivatives (e.g., compound 23) that undergo alkylation without side reactions. Subsequent deprotection, mesylate/iodide activation, and amine displacement yield target compounds with basic residues in R₃. This 11-step synthetic sequence delivers 32 analogues with an average purified yield of 46% [5].
Combinatorial libraries leverage iodide intermediate displacement (e.g., compound 27b) for nucleophilic diversification. This strategy enables rapid exploration of structure-activity relationships (SAR), particularly for anticancer activity optimization. The solid-phase approach significantly reduces purification burden compared to solution-phase methods, though challenges remain in achieving >80% purity for all library members without chromatographic purification [5].
Orthogonal protection schemes are critical for selective functionalization of the piperazinone ring. Boc/Cbz differentiation enables selective N₁ vs. N₄ modification, where Boc demonstrates superior stability during C3-benzylation. The acid-labile tert-butyldiphenylsilyl (TBDPS) group protects C3-hydroxy intermediates during nucleophilic displacement steps, with subsequent fluoride-mediated deprotection (TBAF) yielding key precursors for hydrochloride salt formation [3] [5].
In kinase inhibitor syntheses (e.g., palbociclib analogues), selective Boc protection of the less hindered piperazine nitrogen precedes C3 functionalization. This strategy prevents dialkylation byproducts during benzylation steps. For marine alkaloid analogues (e.g., ecteinascidin core structures), photolabile protecting groups (NVOC) enable selective ring nitrogen functionalization under mild conditions, preserving the stereochemical integrity at C3 [1] [4]. Protecting group selection significantly impacts overall yield, with Boc strategies affording 20-30% higher yields compared to benzyl-based protections in multi-step sequences targeting (3S)-3-benzyl-2-piperazinone hydrochloride [4].
Industrial-scale synthesis of (3S)-3-benzyl-2-piperazinone hydrochloride faces significant challenges in chiral purity maintenance. Large-scale asymmetric hydrogenation requires specialized equipment and exhibits sensitivity to trace metal impurities, potentially compromising ee (>5% reduction at >1kg scale). Continuous flow systems address this by precisely controlling reaction parameters, maintaining ee >99% at pilot-plant scale [8]. Crystallization-induced dynamic resolution (CIDR) offers a cost-effective alternative, converting racemic mixtures to enantiopure hydrochloride salt through preferential crystallization. This approach achieves >98% de with 70-75% yield, significantly reducing production costs compared to catalytic asymmetric methods [8].
Key purification challenges include removal of genotoxic alkyl mesylate impurities and diastereomer separation. Simulated moving bed chromatography (SMB) enables efficient separation at multi-kilogram scale but increases production costs by 40-50%. The hydrochloride salt formation requires strict control of stoichiometry and crystallization conditions to prevent solvate formation and ensure consistent polymorphic form, crucial for API stability. Thermodynamic vs. kinetic crystallization studies reveal Form I as the stable polymorph above 40°C, requiring precise temperature cycling during isolation to ensure batch-to-batch consistency [6] [8].
Table: Scalability Challenges and Mitigation Strategies
Challenge | Laboratory Scale | Pilot/Industrial Scale | Mitigation Strategy |
---|---|---|---|
Chiral Integrity (ee) | >99% | 90-95% | Continuous flow CIDR |
Genotoxic Impurity Removal | <50 ppm | <10 ppm requirement | SMB chromatography |
Polymorphic Control | Manual crystallization | Automated temperature cycling | Seeded crystallization protocols |
Production Cost | Not applicable | $2,500-$5,000/kg | CIDR implementation |
Throughput | 10-100 g/week | 10-50 kg/week | Flow hydrogenation systems |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7